mitoTracker Green FM
Description
Significance of Fluorescent Probes in Elucidating Mitochondrial Biology
Fluorescent probes are indispensable tools in modern cell biology, offering high sensitivity and practicality for visualizing biological phenomena. researchgate.net They have revolutionized the study of organelles like mitochondria by enabling researchers to investigate their structure, function, and dynamic processes within living cells. researchgate.netfrontiersin.org Mitochondria are crucial for numerous cellular functions, including ATP production, cell signaling, differentiation, growth, and apoptosis. frontiersin.org The development of fluorescent probes that specifically target mitochondria has provided powerful tools for studying these processes and their relationship to various diseases. frontiersin.orgacs.org These probes allow for the real-time monitoring of key mitochondrial parameters such as membrane potential, the presence of reactive oxygen species (ROS), and mitochondrial mass. nih.govfrontiersin.org The ability to visualize and quantify these aspects of mitochondrial biology is essential for understanding cellular health and disease. thermofisher.com
Distinctive Characteristics of MitoTracker Green FM as a Research Tool
This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. thermofisher.comnih.gov It is part of the MitoTracker series of probes developed to overcome the limitations of conventional mitochondrial stains. kit.eduthermofisher.com A key feature of this compound is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial components. thermofisher.comresearchgate.netnih.gov
Mechanism of Accumulation and Retention in Mitochondria
This compound passively diffuses across the plasma membrane of living cells. thermofisher.comlumiprobe.comaatbio.com It then accumulates in the mitochondria, where its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins. researchgate.netmedchemexpress.comnih.gov This covalent binding ensures that the dye is retained within the mitochondria, even after the cells are subjected to fixation with aldehydes, a common procedure in many experimental protocols. thermofisher.comnih.gov However, it's important to note that while some sources suggest good retention after fixation, others indicate that this compound is not well-retained after fixation and is therefore primarily recommended for live-cell imaging. kit.eduthermofisher.com The dye becomes fluorescent once it enters a lipid environment like the mitochondrial membrane, and its fluorescence is largely independent of being oxidized. kit.edu
Independence from Mitochondrial Membrane Potential for Mass Assessment
A primary advantage of this compound is its utility in assessing mitochondrial mass. nih.govthermofisher.com Unlike many other mitochondrial probes, its accumulation is largely independent of the mitochondrial membrane potential (ΔΨm). nih.govthermofisher.comufrgs.brelabscience.comthermofisher.com This characteristic allows researchers to measure the total mitochondrial volume or mass in a cell without being confounded by changes in mitochondrial activity or health that would alter the membrane potential. researchgate.netnih.gov Studies have shown that the fluorescence intensity of this compound is directly proportional to the mitochondrial mass. researchgate.net However, some research indicates that its accumulation might not be entirely independent of ΔΨm and can be affected by factors like reactive oxygen species (ROS) levels. nih.govnih.gov
Comparative Advantages over Other Mitochondrial Probes
This compound offers several advantages over other mitochondrial probes. aatbio.com Unlike conventional dyes such as Rhodamine 123 and tetramethylrhodamine (B1193902) (TMRM), which can leak out of cells if the mitochondrial membrane potential is lost, the covalent binding of this compound provides better retention. thermofisher.comaatbio.com It is also substantially more photostable than Rhodamine 123 and produces a brighter, more specific mitochondrial signal at lower concentrations. thermofisher.com
When compared to other MitoTracker probes like MitoTracker Red CMXRos, a key difference is the basis of their accumulation. While MitoTracker Red CMXRos accumulation is dependent on membrane potential, this compound's is not, making the latter more suitable for assessing mitochondrial mass. nih.govresearchgate.net In comparison to probes like JC-1, which is used to measure changes in mitochondrial membrane potential through a shift in fluorescence color, this compound provides a stable green fluorescent signal related to mitochondrial content. ufrgs.brelabscience.comresearchgate.net This makes it a complementary tool for multiparametric analysis of mitochondrial health. ufrgs.br
Interactive Data Table: Comparison of Mitochondrial Probes
| Probe | Primary Application | Dependence on ΔΨm | Fixability | Excitation/Emission (nm) |
| This compound | Mitochondrial Mass | Largely Independent nih.govthermofisher.comufrgs.brelabscience.comthermofisher.com | Poorly retained kit.eduthermofisher.com | 490/516 thermofisher.com |
| MitoTracker Red CMXRos | Mitochondrial Localization/ΔΨm | Dependent nih.govresearchgate.net | Well-retained thermofisher.comthermofisher.com | 579/599 thermofisher.com |
| Rhodamine 123 | Mitochondrial Membrane Potential | Dependent thermofisher.comthermofisher.com | Not retained thermofisher.com | ~507/529 |
| JC-1 | Mitochondrial Membrane Potential | Dependent ufrgs.brelabscience.com | Not applicable | Monomer: ~514/529; Aggregate: ~585/590 elabscience.com |
| Tetramethylrhodamine (TMRM) | Mitochondrial Membrane Potential | Dependent aatbio.comthermofisher.com | Not retained aatbio.com | ~548/573 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
201860-17-5 |
|---|---|
Molecular Formula |
C34H28Cl5N3O |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
RUVJFMSQTCEAAB-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoMark Green I |
Origin of Product |
United States |
Molecular Mechanism of Mitotracker Green Fm Mediated Mitochondrial Labeling
Thiol-Reactive Moiety and Covalent Binding to Mitochondrial Components
At the heart of MitoTracker Green FM's labeling capability is its chemical structure, which includes a mildly thiol-reactive chloromethyl group. thermofisher.comcellsignal.comcellsignal.com This functional group is key to the dye's ability to form stable, covalent bonds with mitochondrial proteins. medchemexpress.comnih.govresearchgate.net Specifically, the chloromethyl moiety reacts with free thiol groups found on cysteine residues within mitochondrial proteins. nih.govnih.gov This covalent interaction effectively anchors the dye within the mitochondria, a process that is largely independent of the mitochondrial membrane potential in some cell types. medchemexpress.comthermofisher.comresearchgate.net The result is a durable fluorescent signal that is well-retained within the organelle. researchgate.net
Passive Diffusion Across Cellular Membranes
This compound is a cell-permeant probe, meaning it can readily cross the plasma membrane to enter the cytoplasm. cellsignal.comcellsignal.comfishersci.ie This movement is achieved through passive diffusion, a process that does not require cellular energy. thermofisher.comcellsignal.comfishersci.ietakara.co.kr Once inside the cell, the dye continues to diffuse and subsequently accumulates in the mitochondria. thermofisher.comcellsignal.comcellsignal.comfishersci.ie The lipophilic nature of the dye facilitates its passage across the lipid bilayers of both the plasma and mitochondrial membranes. abmole.com
Factors Influencing Intramitochondrial Retention and Stability
Several factors can influence how well this compound is retained within the mitochondria and the stability of its fluorescent signal. These include the fixation and permeabilization techniques used in sample preparation and the activity of cellular efflux pumps.
Retention Post-Fixation and Permeabilization Considerations
A significant characteristic of this compound is its limited retention after cell fixation with aldehydes or alcohols. cellsignal.comabmole.comcellproduce.co.jp The fixation process, which is often a necessary step for preserving cellular structures for microscopy, can lead to the loss of the fluorescent signal from this particular dye. thermofisher.comcellsignal.comfishersci.ie This makes this compound most suitable for imaging mitochondria in live, unfixed cells. cellsignal.comcellsignal.comabmole.com While some other MitoTracker dyes are well-retained after fixation and even permeabilization with detergents, this compound is not. thermofisher.comfishersci.iefishersci.at
Role of Efflux Pumps (e.g., P-glycoprotein) in Cellular Accumulation
The accumulation of this compound within cells can be significantly affected by the activity of efflux pumps, such as P-glycoprotein (P-gp). figshare.comfrontiersin.org P-glycoprotein is a plasma membrane transporter that actively pumps a wide range of substances, including some fluorescent dyes, out of the cell. frontiersin.orgfrontiersin.org Research has shown that P-gp can recognize this compound as a substrate and extrude it, thereby reducing its intracellular and mitochondrial concentration. figshare.comfrontiersin.orgresearchgate.net This can lead to an underestimation of mitochondrial mass in cells with high P-gp expression. figshare.comfrontiersin.org Inhibition of P-gp has been shown to correct these discrepancies in staining intensity. figshare.comfrontiersin.org
| Property | Description |
| Chemical Moiety | Contains a mildly thiol-reactive chloromethyl group. thermofisher.comcellsignal.comcellsignal.com |
| Binding Mechanism | Forms covalent bonds with thiol groups of cysteine residues on mitochondrial proteins. medchemexpress.comnih.govnih.gov |
| Membrane Permeability | Passively diffuses across the plasma and mitochondrial membranes. thermofisher.comcellsignal.comfishersci.ietakara.co.kr |
| Fixation Compatibility | Poorly retained after fixation with aldehydes or alcohols. cellsignal.comfishersci.ieabmole.com |
| Efflux Pump Interaction | Is a substrate for the P-glycoprotein (P-gp) efflux pump. abmole.comfigshare.comfrontiersin.org |
| Fluorescence | Exhibits bright green fluorescence upon accumulation in the lipid environment of mitochondria. abmole.com |
| Excitation/Emission Maxima | Approximately 490 nm / 516 nm. cellsignal.comabmole.comabpbio.com |
Advanced Applications in Mitochondrial Biology and Cellular Physiology
Quantitative Assessment of Mitochondrial Mass and Biogenesis
The potential-independent staining of MitoTracker Green FM makes it a superior reagent for quantifying the total mitochondrial content within a cell population, providing a direct measure of mitochondrial mass that reflects processes like biogenesis or mitophagy. researchgate.netthermofisher.comresearchgate.net
Flow cytometry, a technique that analyzes the physical and chemical characteristics of particles as they pass through a laser, is frequently coupled with this compound staining to provide high-throughput, quantitative data on mitochondrial mass across thousands of cells. fishersci.ieresearchgate.netthermofisher.com Because the dye's fluorescence intensity correlates with mitochondrial content, it allows for the precise measurement of changes in mitochondrial mass in response to various stimuli or in different cellular states. researchgate.netoup.com
For instance, researchers have used this method to track changes in mitochondrial mass in live immune cells, observing shifts in response to activation signals. researchgate.net In a study on yeast, flow cytometry with this compound revealed a gradual decrease in mitochondrial content as the yeast culture aged. oup.com Similarly, treatment of cells with cell-free chromatin particles was shown to induce an increase in mitochondrial mass, as detected by a marked increase in MitoTracker Green fluorescence via flow cytometry. nih.gov
A significant application of this approach is in dual-staining assays. By combining the potential-independent this compound with a potential-dependent dye like MitoTracker Red or TMRE, researchers can simultaneously assess mitochondrial mass and membrane potential. researchgate.netnih.govbiologists.com This allows for the normalization of the membrane potential signal to the mitochondrial mass, providing a more accurate assessment of mitochondrial function per mitochondrion. biologists.comnih.gov Advanced imaging flow cytometry (IFC) techniques have also been developed, optimizing this compound concentrations to study mitochondrial characteristics in specific cell types like T cells with high-content output. nih.gov
Research Findings: Flow Cytometry
| Cell Type | Research Focus | Key Finding | Citation |
|---|---|---|---|
| Yeast | Cellular Aging | Mitochondrial content per cell gradually decreased over a 10-day period. | oup.com |
| Immune Cells | Immunometabolism | Protocol established for using MitoTracker Green to track changes in mitochondrial mass during immune responses. | researchgate.net |
| T Cells | High-Content Analysis | An imaging flow cytometry (IFC) protocol was optimized to standardize the study of mitochondria in live T cells. | nih.gov |
| NIH3T3 Fibroblasts | Cellular Damage Response | Treatment with cell-free chromatin particles led to a significant increase in mitochondrial mass. | nih.gov |
| U2OS Osteosarcoma Cells | Mitochondrial Dynamics | Used to normalize the potential-dependent TMRM signal to total mitochondrial mass when studying protein function. | biologists.com |
This technique has been used to visualize and quantify changes in mitochondrial morphology and mass. For example, in pancreatic β-cells, this compound served as a stable marker to identify the mitochondrial network and characterize its fragmentation in response to glucose stimulation, while the co-stained, potential-sensitive dye TMRE reported on function. nih.gov The dye's utility extends to highly advanced applications, such as the staining and subsequent optical manipulation of a single mitochondrion within a microfluidics device, highlighting its effectiveness in single-organelle studies. nih.gov By acquiring z-stacked images through confocal microscopy, researchers can create three-dimensional reconstructions of the mitochondrial network, enabling a more accurate calculation of total mitochondrial volume and an analysis of their spatial relationship with other cellular structures. rsc.org
Flow Cytometric Approaches for Mitochondrial Content Analysis
Characterization of Mitochondrial Morphology and Dynamics
Mitochondria are not static organelles; they form a dynamic network that constantly undergoes fusion (merging) and fission (division) to maintain cellular homeostasis. biologists.com this compound is a premier tool for studying these processes in living cells.
Live-cell imaging with this compound allows for the direct visualization of mitochondrial network structures in real-time. cellsignal.comcellsignal.com Researchers can observe the typical tubular and interconnected networks in healthy cells and identify shifts towards fragmentation—a hallmark of cellular stress or dysfunction—or hyperfusion. cellproduce.co.jpbiologists.com Studies have employed this method to characterize the mitochondrial network in various cell lines, including HeLa cells and primary fibroblasts, providing insights into how cell shape and experimental treatments can influence mitochondrial architecture. cellproduce.co.jp For example, high concentrations of the dye itself were shown to induce fragmentation, demonstrating its potential toxicity at non-optimal levels. cellproduce.co.jp The dye's relatively high photostability compared to other probes like rhodamine 123 allows for sustained imaging sessions required to monitor these dynamic events. thermofisher.com
Beyond qualitative observation, time-lapse microscopy of this compound-stained cells enables the direct quantification of mitochondrial fusion and fission. By capturing images at regular intervals, researchers can count the number of fusion and fission events over time, yielding quantitative data on mitochondrial dynamics.
A study investigating the protein GTPBP8 provides a clear example of this application. biologists.com Upon depletion of GTPBP8 in U2OS cells, live imaging with this compound revealed a drastic elongation and interconnectedness of mitochondria. Quantitative analysis of the time-lapse videos showed a significant decrease in the frequency of mitochondrial fission events, demonstrating the protein's critical role in this process. biologists.com Similarly, in a study of pancreatic islet cells, stimulation with high glucose was shown to increase mitochondrial fission, a phenomenon quantified using images from MitoTracker Green-stained cells. nih.gov These quantitative approaches are crucial for understanding the molecular machinery that governs mitochondrial shape and turnover.
Live-Cell Imaging of Mitochondrial Network Structures
Co-localization Studies with Intracellular Organelles and Proteins
To understand how mitochondria interact with other cellular components, researchers perform co-localization studies using multiple fluorescent probes simultaneously. This compound serves as a specific and reliable marker for the mitochondrial compartment in these experiments. dupuytrens.orgrsc.orgmdpi.com
A primary application is the study of mitophagy, the selective degradation of damaged mitochondria by lysosomes. To visualize this process, cells are co-stained with this compound and a lysosomal marker, such as LysoTracker Red. dupuytrens.orgnih.gov An increase in the overlap (co-localization) of the green mitochondrial signal and the red lysosomal signal indicates that mitochondria are being engulfed by lysosomes for removal. dupuytrens.orgnih.gov
This approach is also fundamental for validating the subcellular destination of newly developed fluorescent probes or drugs. For instance, when a novel sensor for mitochondrial magnesium was developed, its successful targeting to the organelle was confirmed by demonstrating its high degree of co-localization with this compound, yielding a Pearson correlation coefficient of 0.83. rsc.org Likewise, the mitochondrial localization of a new photosensitizer for photodynamic therapy was verified by the overlap of its signal with that of MitoTracker Green. mdpi.com These studies showcase the dye's essential role as a benchmark for defining the mitochondrial compartment in multicolor imaging experiments.
Research Findings: Co-localization Studies
| Co-stained with | Research Goal | Key Finding | Citation |
|---|---|---|---|
| Novel Magnesium Sensor (Mag-mito) | Validate Sensor Targeting | The new sensor showed excellent co-localization with MitoTracker Green in HeLa cells (Pearson's coefficient = 0.83), confirming mitochondrial targeting. | rsc.org |
| LysoTracker Red | Study Mitophagy | In C2C12 myoblasts, H₂O₂ treatment increased co-localization of mitochondria and lysosomes; this was decreased by adiponectin treatment. | dupuytrens.org |
| LysoTracker Red | Study Mitophagy | Used to quantify the lysosomal engulfment of mitochondria by counting co-localized puncta in mouse embryonic fibroblasts. | nih.gov |
| Photosensitizer (IR-TPP) | Validate Drug Targeting | The photosensitizer's red fluorescence merged well with MitoTracker Green's signal, confirming it successfully targets mitochondria for therapy. | mdpi.com |
Concomitant Labeling with Lysosomal Markers for Mitophagy Research
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for cellular homeostasis. Dual labeling with this compound and a lysosomal marker, such as LysoTracker Red, is a common and effective method to visualize and quantify this process. nih.govmdpi.com In this approach, the colocalization of green-fluorescent mitochondria with red-fluorescent lysosomes indicates the fusion of mitochondria with lysosomes for degradation, a key step in the mitophagy pathway. nih.govmdpi.comnih.gov
Researchers have successfully employed this technique in various cell types, including rat hepatocytes and primary retinal ganglion cells (RGCs). nih.govmdpi.com For instance, in studies of nutrient deprivation-induced autophagy in hepatocytes, the colocalization of MitoTracker Green and LysoTracker Red provided direct evidence of mitochondrial engulfment by lysosomes. nih.gov Similarly, in a glaucoma model, a decrease in the colocalization of MitoTracker and LysoTracker in endothelin-1 (B181129) (ET-1) treated RGCs suggested a reduction in mitophagy. mdpi.com The degree of colocalization can be quantified using methods like the Manders' overlap coefficient, providing a reliable measure of mitophagy. mdpi.com
This dual-staining strategy allows for the dynamic tracking of mitophagy in live cells, offering insights into the kinetics and regulation of this fundamental cellular process. nih.govbiorxiv.org
Integration with Endoplasmic Reticulum and Peroxisome Probes
The intricate network of interactions between mitochondria and other organelles, such as the endoplasmic reticulum (ER) and peroxisomes, is essential for numerous cellular functions. This compound can be used in conjunction with specific probes for these organelles to study their spatial and functional relationships.
For instance, co-staining with ER-Tracker™ Green, a selective dye for the endoplasmic reticulum, allows for the visualization of mitochondria-ER contact sites. nih.govthermofisher.com These contact sites are critical hubs for calcium signaling, lipid metabolism, and the regulation of mitochondrial dynamics. Similarly, combining this compound with probes for peroxisomes can elucidate the cooperative roles of these two organelles in processes like fatty acid oxidation. thermofisher.com The ability to simultaneously image these organelles provides a powerful tool to investigate how their interactions are altered in various physiological and pathological conditions.
Co-staining for Specific Mitochondrial Protein Localization
To understand the precise location of specific proteins within the mitochondrial network, this compound can be used alongside immunofluorescence staining for those proteins. frontiersin.org After labeling mitochondria in live cells with this compound, the cells can be fixed, permeabilized, and then stained with antibodies against a protein of interest. This allows for the visualization of the protein's distribution within the mitochondrial structure.
For example, this technique has been used to confirm the mitochondrial localization of proteins identified in interaction screens, such as those interacting with the translocase of the outer mitochondrial membrane 22 (TOMM22). biorxiv.org By co-localizing the signal from the protein of interest with the this compound signal, researchers can definitively establish its mitochondrial residency. biorxiv.org This approach is crucial for validating the mitochondrial targeting of proteins and for studying how their localization may change under different cellular conditions.
Investigations into Mitochondrial Heterogeneity and Subpopulations
Within a single cell, mitochondria can exhibit significant heterogeneity in terms of their morphology, membrane potential, and metabolic activity. nih.gov this compound, by providing a signal that is largely independent of membrane potential, serves as an excellent marker for total mitochondrial mass. thermofisher.commdpi.comnih.gov This allows researchers to normalize the signals from membrane potential-sensitive dyes, thereby revealing true variations in mitochondrial function across the population.
Studies have shown that peripheral mitochondria often exhibit a higher membrane potential compared to those in the perinuclear region. nih.gov This was demonstrated by ratiometric imaging using this compound and the membrane potential-sensitive dye tetramethylrhodamine (B1193902), ethyl ester (TMRE). nih.gov The ratio of the TMRE signal to the this compound signal provides a more accurate measure of membrane potential, corrected for differences in mitochondrial density. nih.govasm.org This approach has been instrumental in revealing the existence of distinct mitochondrial subpopulations with different functional capacities within the same cell. nih.govdiabetesjournals.org
Dual-Staining Strategies for Integrated Mitochondrial Function Assessment
Combining this compound with other functional probes enables a more comprehensive assessment of mitochondrial health by simultaneously measuring multiple parameters.
Combined Use with Membrane Potential-Sensitive Dyes
A powerful strategy for assessing mitochondrial health involves the dual staining of cells with this compound and a membrane potential-sensitive dye like TMRE or MitoTracker Red CMXRos. biorxiv.orgmdpi.comnih.govfrontiersin.org As this compound stains mitochondria regardless of their membrane potential, it provides a stable reference for mitochondrial mass. thermofisher.commdpi.comnih.gov In contrast, the accumulation of dyes like TMRE and MitoTracker Red CMXRos is dependent on the mitochondrial membrane potential. mdpi.comnih.govresearchgate.net
By calculating the ratio of the red (membrane potential-dependent) to green (mass-dependent) fluorescence, researchers can obtain a normalized measure of mitochondrial membrane potential that is independent of variations in mitochondrial content. biorxiv.orgmdpi.com This ratiometric analysis has been widely used in flow cytometry and fluorescence microscopy to detect changes in mitochondrial function in response to various stimuli, including drug treatments and genetic manipulations. biorxiv.orgnih.govfrontiersin.org
| Parameter Measured | Dye Combination | Rationale | Example Application |
|---|---|---|---|
| Normalized Mitochondrial Membrane Potential | This compound + TMRE/MitoTracker Red CMXRos | Ratiometric analysis corrects for variations in mitochondrial mass, providing a more accurate measure of membrane potential. biorxiv.orgmdpi.com | Assessing mitochondrial dysfunction in disease models. mdpi.comfrontiersin.org |
Multiplexing with Reactive Oxygen Species Indicators
Mitochondria are the primary source of reactive oxygen species (ROS) in most cells. To simultaneously assess mitochondrial mass and ROS production, this compound can be multiplexed with ROS-sensitive probes such as MitoSOX Red. frontiersin.orgnih.gov MitoSOX Red is a fluorescent dye that specifically targets mitochondria and becomes fluorescent upon oxidation by superoxide (B77818), a major form of mitochondrial ROS. researchgate.netnih.gov
This dual-staining approach allows researchers to determine if changes in ROS levels are due to alterations in mitochondrial content or to specific changes in the rate of ROS production per mitochondrion. frontiersin.org For example, an increase in the MitoSOX Red signal without a corresponding increase in the this compound signal would indicate an increase in mitochondrial ROS production. This method has been instrumental in studies of oxidative stress in various contexts, from glutamate-induced excitotoxicity in neuronal cells to the effects of low-dose radiation. frontiersin.orgoncotarget.com
| Parameter Measured | Dye Combination | Rationale | Example Application |
|---|---|---|---|
| Mitochondrial Mass and ROS Production | This compound + MitoSOX Red | Allows for the simultaneous measurement of mitochondrial content and superoxide production, enabling a more nuanced understanding of mitochondrial oxidative stress. frontiersin.orgnih.gov | Studying the role of mitochondrial ROS in cellular signaling and disease. frontiersin.orgoncotarget.comashpublications.org |
Methodological Considerations and Advanced Imaging Techniques
Optimization of Staining Protocols for Various Cell Types and Applications
The efficacy of MitoTracker Green FM staining is highly dependent on the optimization of the staining protocol, which can vary significantly between different cell types and experimental goals. Key parameters that require careful consideration include dye concentration, incubation time, and the specific media used.
Live-Cell Staining Methodologies
This compound is primarily designed for use in live cells. The dye passively diffuses across the plasma membrane and accumulates in the mitochondria. thermofisher.comcellsignal.com The staining process is relatively straightforward: cells are incubated with the MitoTracker probe, which then selectively labels the mitochondria. thermofisher.com For many cell lines, a working concentration of 100-400 nM and an incubation time of 15-30 minutes at 37°C in normal growth media yields satisfactory results. cellsignal.comcellsignal.com However, it is crucial to note that optimal concentrations and incubation times can vary. For instance, a protocol for HeLa cells suggests a concentration of 20 nM for 15 minutes. cellproduce.co.jp Toxicity can be a concern at higher concentrations; for example, concentrations above 100 nM applied for 45 minutes can induce mitochondrial network fragmentation in HeLa cells. cellproduce.co.jp Therefore, preliminary experiments to determine the optimal, non-toxic concentration range are highly recommended. cellproduce.co.jp
For suspension cells, the protocol involves pelleting the cells, resuspending them in a pre-warmed staining solution containing the probe, and incubating for 15-45 minutes. thermofisher.com After incubation, the cells are washed with fresh, pre-warmed buffer or growth medium to remove excess dye before imaging. thermofisher.com To minimize background fluorescence, using phenol (B47542) red-free media prior to imaging is advisable. cellsignal.com
It's important to recognize that this compound's accumulation in mitochondria is largely independent of the mitochondrial membrane potential, unlike some other mitochondrial dyes. nih.gov This characteristic allows it to label the total mitochondrial pool, including both healthy and unhealthy mitochondria.
Table 1: Recommended Live-Cell Staining Parameters for this compound This table is interactive. You can sort and filter the data.
| Cell Type | Concentration | Incubation Time | Incubation Temperature | Notes | Source |
|---|---|---|---|---|---|
| General | 100-400 nM | 15-30 min | 37°C | Dilute stock solution directly into normal growth media. | cellsignal.comcellsignal.com |
| HeLa | 20 nM | 15 min | 37°C | Higher concentrations (>100 nM) for longer periods (45 min) can be toxic. | cellproduce.co.jp |
| Suspension Cells | Varies | 15-45 min | 37°C | Resuspend cell pellet in staining solution. | thermofisher.com |
| T-cells | 500 nM | 30 min | Not Specified | Used for subsequent confocal laser scanning microscopy. | medchemexpress.comclinisciences.com |
| Adherent Cells | 50-200 nM | 15-30 min | 37°C | Serum-free media or PBS is recommended for dilution. | researchgate.net |
Considerations for Fixed-Cell Imaging (where applicable)
This compound is generally not recommended for fixed-cell imaging. cellsignal.com The fluorescence is not well-retained after fixation with aldehydes (like formaldehyde) or alcohols, which can inhibit the staining. thermofisher.comcellsignal.comcellsignal.com This lack of retention is a significant limitation for experiments that require cell fixation for subsequent procedures like immunocytochemistry. thermofisher.com While some mitochondrial staining might be achievable in fixed cells, the signal-to-noise ratio is generally unfavorable. thermofisher.com If fixation is necessary, it should be performed after the live-cell staining. A typical fixation protocol involves using 2-4% formaldehyde (B43269) in pre-warmed buffer or growth medium for about 15 minutes at 37°C, followed by several rinses. thermofisher.com However, even with this post-staining fixation, the signal from this compound tends to be lost. thermofisher.com For applications requiring fixation, alternative probes like MitoTracker Red CMXRos, which are better retained after fixation and permeabilization, are recommended. thermofisher.com
Compatibility with Advanced Microscopy Platforms
This compound's spectral properties and brightness make it compatible with a range of advanced microscopy techniques, enabling detailed analysis of mitochondrial morphology, mass, and dynamics.
Confocal Laser Scanning Microscopy Applications
Confocal laser scanning microscopy (CLSM) is a widely used platform for imaging cells stained with this compound. cellproduce.co.jpmedchemexpress.comnih.gov Its optical sectioning capability allows for the creation of three-dimensional reconstructions of mitochondrial networks with reduced background noise. nih.gov The dye's excitation and emission maxima (approximately 490 nm and 516 nm, respectively) are well-suited for standard laser lines, such as the 488 nm argon laser. thermofisher.comnih.gov
In HeLa cells, this compound has been successfully used to visualize and analyze the mitochondrial network architecture, particularly when combined with techniques that control cell morphology, such as micropatterning. cellproduce.co.jp For such detailed analyses, high-magnification objectives (63x or 100x) are recommended to achieve the necessary resolution. cellproduce.co.jp CLSM has also been employed to study mitochondrial mass and activity in sea urchin eggs and embryos by co-staining with this compound and a membrane potential-dependent dye. nih.gov
Imaging Flow Cytometry for High-Throughput Analysis
Imaging flow cytometry (IFC) combines the high-throughput capabilities of conventional flow cytometry with the imaging capabilities of microscopy. This technique has been successfully applied to study mitochondria in live T cells using this compound. researchgate.netnih.gov IFC allows for the quantitative analysis of mitochondrial features in a large number of cells. researchgate.netnih.gov
A key aspect of using this compound with IFC is the careful optimization of the dye concentration and instrument settings (e.g., voltage, fluorescence intensity) to eliminate false positive or negative staining and achieve a clear labeling pattern. researchgate.netnih.gov Studies have focused on developing standardized protocols for this purpose. researchgate.netnih.gov For example, in Jurkat cells (a human T-lymphocyte cell line), staining with this compound for 15 minutes at 37°C, followed by analysis on an Attune NxT Flow Cytometer, has been demonstrated. thermofisher.com This approach can be multiplexed with other fluorescent markers, such as antibodies for cell surface proteins, to perform detailed immunophenotyping alongside mitochondrial analysis. thermofisher.com Flow cytometry protocols have been developed for both low-throughput (tubes) and high-throughput (96-well plates) applications. thermofisher.com
Super-Resolution Microscopy for Sub-Mitochondrial Structures
The study of sub-mitochondrial structures, such as cristae, requires imaging techniques that can overcome the diffraction limit of conventional light microscopy. Super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) have been used with this compound to visualize mitochondrial dynamics in live cells. researchgate.netresearchgate.netpku.edu.cn
For example, real-time super-resolution reconstructions of mitochondria in live COS-7 cells labeled with this compound have been achieved using a PCA-SIM (Principal Component Analysis-based Structured Illumination Microscopy) approach. researchgate.net This allowed for the observation of dynamic events like mitochondrial fusion and fission with enhanced spatial resolution. researchgate.netresearchgate.net Another study utilized Hessian SIM in conjunction with optical diffraction tomography to achieve dual-mode correlated live-cell imaging, confirming the identity of mitochondrial structures labeled with this compound. pku.edu.cn While these advanced techniques offer unprecedented detail, it is important to consider factors like phototoxicity and photobleaching, which can be more pronounced with the intense light sources used in super-resolution microscopy. researchgate.netbiorxiv.org
Spectral Properties and Multi-Color Imaging Design
The effectiveness of this compound in multi-color imaging experiments hinges on a thorough understanding of its spectral properties and careful experimental design to account for potential spectral overlap with other fluorophores.
Excitation and Emission Spectra for Fluorophore Compatibility
This compound exhibits an excitation maximum at approximately 490 nm and an emission maximum at around 516 nm. cellsignal.comaatbio.com This places it firmly in the green portion of the visible spectrum, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets. nih.gov For excitation, a 488 nm laser line is commonly used. aatbio.com
Its spectral characteristics allow for simultaneous use with a variety of other fluorescent probes, provided their emission spectra are sufficiently distinct. For instance, it can be paired with red-fluorescent probes like MitoTracker Red CMXRos or DRAQ5®, a far-red fluorescent DNA dye, for multi-color analysis of mitochondrial and nuclear morphology. cellsignal.comresearchgate.net The blue-shifted emission of this compound compared to rhodamine 123 offers better spectral separation from red-fluorescent probes. thermofisher.com
When selecting compatible fluorophores, it is crucial to consider the entire spectral profile, not just the peak wavelengths. The relatively narrow emission spectrum of this compound is advantageous in minimizing bleed-through into adjacent channels. However, careful selection of secondary fluorophores is still necessary. For example, it can be used with dyes excited by different laser lines, such as those in the red or far-red spectrum, to achieve clear channel separation. google.com
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | 490 | cellsignal.comaatbio.com |
| Emission Maximum | 516 | cellsignal.com |
| Common Excitation Laser | 488 | aatbio.com |
| Common Emission Filter | 525/50 or 530/30 | aatbio.comnih.gov |
Strategies for Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another, leading to signal contamination. Several strategies can be employed to mitigate this issue when using this compound.
One primary strategy is the use of fluorescence minus one (FMO) controls . nih.gov In this approach, a sample is stained with all the fluorophores used in the experiment except for one. This allows for the precise quantification of the "spillover" from the other dyes into the channel of the omitted fluorophore, enabling accurate compensation settings. nih.gov
Spectral unmixing is another powerful technique, particularly in confocal microscopy. This computational method uses the known emission spectra of each individual fluorophore to mathematically separate the mixed signals from a multi-color image into their distinct components.
Careful selection of filter sets is also critical. Using narrow bandpass filters centered on the emission peak of each fluorophore can help to exclude unwanted signals from other dyes. For example, a 530/30 nm bandpass filter is suitable for this compound, effectively capturing its peak emission while minimizing bleed-through from longer-wavelength dyes. aatbio.com
Furthermore, choosing fluorophores with widely separated spectra is the most straightforward approach. Pairing this compound with far-red or near-infrared dyes, such as MitoTracker Deep Red, significantly reduces the likelihood of spectral overlap. researchgate.net
Image Acquisition and Quantitative Analysis Parameters
Accurate and reproducible quantification of mitochondrial characteristics from images stained with this compound requires standardized image acquisition protocols and robust analytical methods.
Quantitative Morphometric Analysis of Mitochondrial Networks
Mitochondrial morphology is a dynamic indicator of cellular health, with changes in network structure often associated with physiological or pathological states. nih.gov Quantitative morphometric analysis allows for the objective assessment of these changes.
Following staining with this compound, high-resolution images are acquired, typically using confocal microscopy. cellproduce.co.jp These images can then be processed using specialized software to identify and measure individual mitochondria or entire mitochondrial networks. cellproduce.co.jpresearchgate.net Parameters that are commonly quantified include:
Mitochondrial length and branching: Tools like the Filament Tracer in Imaris software can measure the length of mitochondrial tubules between branch points, providing insights into network complexity. cellproduce.co.jp
Mitochondrial shape descriptors: Metrics such as aspect ratio (a measure of elongation) and form factor (a measure of circularity) can be used to classify mitochondria as fragmented (punctate) or tubular (elongated). researchgate.net
Mitochondrial number and area: Automated image analysis pipelines can segment individual mitochondria to count them and measure their total area within a cell. core.ac.uk
Micropatterning techniques, which control cell shape and adhesion, can be used in conjunction with this compound staining to reduce variability in mitochondrial morphology that arises from differences in cell spreading, thereby allowing for more precise quantitative comparisons. cellproduce.co.jp
| Morphometric Parameter | Description | Relevance | Source(s) |
| Aspect Ratio | Ratio of the major to minor axis of a mitochondrion. | Indicates the degree of elongation. | researchgate.net |
| Form Factor | A measure of shape complexity, related to perimeter and area. | Differentiates between simple, circular shapes and complex, branched structures. | researchgate.net |
| Mitochondrial Count | The number of distinct mitochondrial objects per cell. | Can indicate changes in mitochondrial biogenesis or fission/fusion dynamics. | core.ac.uk |
| Network Branching | The number and length of branches in the mitochondrial network. | Reflects the connectivity and complexity of the mitochondrial reticulum. | cellproduce.co.jp |
Fluorescence Intensity Quantification and Normalization
The fluorescence intensity of this compound is often used as a proxy for mitochondrial mass, as its accumulation in mitochondria is largely independent of membrane potential. mdpi.com
Quantification: Software such as ImageJ or specialized high-content imaging analysis platforms can be used to measure the mean fluorescence intensity of the this compound signal within defined regions of interest (e.g., whole cells or specific subcellular compartments). mdpi.com In flow cytometry, the mean fluorescence intensity of a gated cell population provides a quantitative measure of mitochondrial content on a per-cell basis. nih.gov
Normalization: To ensure accurate comparisons between different samples or experimental conditions, fluorescence intensity measurements must be normalized. Common normalization strategies include:
Ratioing against a mitochondrial membrane potential-sensitive dye: When co-staining with a dye like TMRE (tetramethylrhodamine, ethyl ester), the ratio of the TMRE signal to the this compound signal can be used to assess mitochondrial membrane potential normalized to mitochondrial mass. nih.govdupuytrens.org
Normalization to cell number: In flow cytometry data, the mean fluorescence can be multiplied by the number of cells in the analyzed gate to account for differences in cell count. nih.gov
Background subtraction: Subtracting the average fluorescence intensity of a background region (e.g., the nucleus, which is devoid of mitochondria) from the mitochondrial signal helps to correct for non-specific staining and camera noise. core.ac.uk
Control Experiments and Mitigation of Experimental Artifacts
Rigorous control experiments are essential to validate findings and mitigate potential artifacts when using this compound.
Control Experiments:
Unstained controls: These are necessary to determine the level of cellular autofluorescence in the green channel. nih.gov
Positive and negative controls: When investigating the effects of a treatment, including a known positive control (a substance known to induce the expected change) and a negative control (a vehicle or inactive substance) is crucial for validating the experimental system. researchgate.net For example, using a mitochondrial uncoupler like FCCP can serve as a control for studies involving mitochondrial membrane potential. researchgate.net
FMO controls: As mentioned previously, these are critical for accurate compensation in multi-color flow cytometry experiments. nih.gov
Mitigation of Artifacts:
Dye concentration and incubation time: It is important to use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio. thermofisher.com High concentrations or prolonged incubation times can be toxic to cells, leading to artifacts such as mitochondrial fragmentation. cellproduce.co.jp
Fixation: this compound is not well-retained after fixation with aldehydes or alcohols. cellsignal.comthermofisher.com Therefore, it is recommended for live-cell imaging only. cellsignal.com If fixation is required, alternative fixable MitoTracker dyes should be considered. nih.gov
Phototoxicity and photobleaching: To minimize phototoxicity and photobleaching, especially during time-lapse imaging, it is important to use the lowest possible laser power and exposure time. researchgate.net Using phenol red-free media can also help reduce background fluorescence. cellsignal.com
Instrumental consistency: Maintaining consistent cytometer or microscope settings, or using calibration beads, is important for ensuring the reproducibility of quantitative fluorescence measurements across different experiments. nih.gov
Addressing Non-Specific Staining and Background Fluorescence
This compound is designed to be largely non-fluorescent in aqueous solutions, only exhibiting bright fluorescence upon partitioning into the lipid-rich environment of the mitochondria. abmole.comresearchgate.net This intrinsic property helps to minimize background from unbound dye in the medium. However, some studies have reported that strong background fluorescence can persist in the cell culture medium, necessitating thorough washing steps after incubation to effectively reduce this signal. nih.govthermofisher.com
Several strategies can be employed to mitigate these challenges:
Dye Concentration Optimization: Titrating the dye to find the optimal concentration is a critical first step. Studies suggest working concentrations in the low nanomolar range, typically between 50 nM and 400 nM, can prevent overloading and subsequent non-specific staining. abpbio.comthermofisher.comcellsignal.com
Use of Phenol Red-Free Media: The phenol red present in many standard culture media is itself fluorescent and can contribute significantly to background noise. Switching to a phenol red-free imaging medium before and during observation is a common and effective method to reduce this interference. cellsignal.comcellsignal.comcellsignal.com
Washing Steps: Implementing washing steps with fresh, pre-warmed buffer or medium after the staining incubation period can help remove unbound dye from the extracellular environment. nih.govthermofisher.com
Imaging Buffer Selection: Utilizing an optically clear imaging solution, such as Hank's Balanced Salt Solution (HBSS) or a specialized live-cell imaging solution, can further enhance the signal-to-background ratio. thermofisher.com
Table 1: Strategies for Minimizing Non-Specific Staining and Background Fluorescence with this compound
| Strategy | Rationale | Key Findings and Recommendations | Citations |
|---|---|---|---|
| Optimize Dye Concentration | High concentrations lead to non-mitochondrial accumulation and background fluorescence. | Use low nanomolar concentrations (e.g., 50-400 nM). Titration is crucial for each specific cell type and experiment. | abpbio.comresearchgate.netthermofisher.comcellsignal.com |
| Use Phenol Red-Free Medium | Phenol red is fluorescent and increases background signal. | Substitute standard medium with phenol red-free medium for imaging to lower background. | cellsignal.comcellsignal.comcellsignal.com |
| Perform Wash Steps | Removes unbound dye from the culture medium that contributes to background. | Wash cells with fresh, pre-warmed buffer or medium after the incubation period. | nih.govthermofisher.com |
| Avoid Certain Permeabilization | Post-staining permeabilization with agents like cold acetone (B3395972) can disrupt the specific staining pattern. | this compound is best suited for live cells; fixation and permeabilization are generally not recommended as they can compromise signal integrity. | thermofisher.comsci-hub.st |
Photobleaching Management in Live-Cell Studies
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a significant challenge in live-cell imaging, particularly during time-lapse experiments that require prolonged or repeated illumination. uct.ac.za While this compound is recognized for its bright signal and relative photostability, it is not immune to this phenomenon. researchgate.netnih.gov
Research comparing MitoTracker Green (MTG) to another mitochondrial dye, 10-N-nonyl acridine (B1665455) orange (NAO), under 488 nm laser illumination demonstrated that MTG is significantly more resistant to photobleaching. nih.gov However, for demanding applications like super-resolution microscopy (e.g., STED), which utilize intense laser power, the photostability of conventional dyes like this compound can become a limiting factor. pnas.org
Managing photobleaching is intrinsically linked to minimizing phototoxicity, as the reactive oxygen species generated during photobleaching can cause cellular damage. biologists.com Therefore, adopting strategies to limit photobleaching is crucial for maintaining cell health and ensuring the biological relevance of the acquired data.
Key strategies for managing photobleaching include:
Use of Antifade Reagents: The addition of a commercial antifade reagent, such as ProLong Live Antifade Reagent, to the imaging medium can significantly protect the dye from photobleaching. uct.ac.zathermofisher.com These reagents work by scavenging free radicals and reducing the rate of fluorophore destruction. thermofisher.com
Optimization of Imaging Parameters: The total light dose delivered to the sample is a critical factor. biologists.com This can be minimized by using the lowest possible laser power or excitation light intensity that provides a sufficient signal. Additionally, exposure times should be kept as short as possible, and the frequency of image acquisition in time-lapse studies should be limited to the minimum necessary to capture the dynamics of interest. biologists.com
Instrumental Settings: Employing sensitive detectors and high-numerical-aperture objectives can maximize the collection of emitted photons, allowing for a reduction in the required excitation light intensity.
Table 2: Approaches to Manage Photobleaching of this compound
| Approach | Description | Key Findings and Recommendations | Citations |
|---|---|---|---|
| Antifade Reagents | Chemical formulations added to the imaging medium to reduce the rate of photobleaching. | ProLong Live Antifade Reagent has been shown to protect this compound in live cells, allowing for more captures before the signal degrades. | uct.ac.zathermofisher.com |
| Light Dose Minimization | Reducing the total amount of light energy the specimen is exposed to. | Minimize laser power/light intensity and exposure time. Limit the frequency of image acquisition in time-lapse experiments. | biologists.com |
| Comparative Photostability | Understanding the dye's stability relative to other probes. | this compound is more photostable than NAO but may be less stable than newer generation dyes like MitoPB Yellow designed for super-resolution. | nih.govpnas.org |
Applications in Disease Models and Cellular Stress Research
Elucidating Mitochondrial Dynamics in Neurodegenerative Disorders
Mitochondrial dysfunction is a central hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govresearchgate.net MitoTracker Green FM serves as a critical tool for researchers to visualize and quantify changes in mitochondrial morphology, mass, and distribution in cellular and animal models of these disorders.
In models of Parkinson's disease (PD), the probe has been instrumental in identifying significant alterations in mitochondrial phenotypes. For instance, in studies using cells with mutations in the PARK2 gene (PARK2-PD), staining with this compound revealed a substantial reduction in mitochondrial mass and a distinct perinuclear clustering of the organelles, compared to the uniform cytoplasmic distribution seen in control cells. mdpi.com In other PD models, the dye is used to visualize the mitochondrial network to assess morphology and is often used in conjunction with other probes to study processes like mitophagy (the selective degradation of mitochondria), where it can track the colocalization of mitochondria with lysosomes. oup.comnih.gov
Research into Alzheimer's disease (AD) has also extensively used this compound. In the 5xFAD transgenic mouse model of AD, the dye was used to measure mitochondrial mass in peripheral blood mononuclear cells by flow cytometry, revealing significant age-dependent changes. nih.gov Similarly, in a neuroblastoma cell line (N2A) expressing the human amyloid precursor protein with the Swedish mutation (APPswe), this compound staining showed a significant decrease in mitochondrial fluorescence intensity, indicating reduced mitochondrial abundance, as well as a perinuclear accumulation of mitochondria. mdpi.com The probe also helps visualize Aβ-induced mitochondrial fragmentation, a key pathological event in AD, allowing researchers to test the protective effects of potential therapeutic compounds like Thrombospondin-1. nih.gov
Table 1: Research Findings in Neurodegenerative Disorders using this compound
| Disease | Model System | Key Finding with this compound |
|---|---|---|
| Parkinson's Disease | PARK2-PD patient-derived cells | Revealed a significant reduction in mitochondrial mass and perinuclear clustering of mitochondria. mdpi.com |
| Parkinson's Disease | iPSC-derived neurons with Miro1 mutation | Used to visualize mitochondria for movement analysis and to assess mitophagy via colocalization with lysosomes. oup.com |
| Parkinson's Disease | Human fibroblasts | Visualized mitochondrial structures to analyze morphology, independent of membrane potential. nih.gov |
| Alzheimer's Disease | 5xFAD transgenic mice | Quantified a significant decrease in mitochondrial mass in peripheral blood mononuclear cells. nih.gov |
| Alzheimer's Disease | APPswe-expressing neuroblastoma cells | Showed a ~25% decrease in mitochondrial mass and perinuclear localization. mdpi.com |
| Alzheimer's Disease | HT22 hippocampal cells treated with Aβ | Visualized mitochondrial morphology to demonstrate Aβ-induced fragmentation. nih.gov |
| General Neurodegeneration | A1 Astrocytes | Used to stain mitochondria and observe morphological changes, such as fission. frontiersin.org |
Characterization of Mitochondrial Phenotypes in Cancer Biology
Cancer cells exhibit profound metabolic reprogramming, often accompanied by alterations in mitochondrial mass and function. This compound is a valuable reagent for characterizing these mitochondrial phenotypes, providing insights into cancer progression and metabolic adaptation.
One area of investigation is the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. In a study on Panc-1 human pancreatic cancer cells, treatment with transforming growth factor-β1 (TGFβ-1) to induce EMT led to a significant increase in mitochondrial mass, as quantified by this compound staining and flow cytometry. nih.gov This finding suggests that an expansion of the mitochondrial population is associated with the acquisition of a more mesenchymal and aggressive phenotype.
The dye is also used for comparative studies across different cancer cell lines to correlate mitochondrial mass with other cellular characteristics. For example, a study comparing various lung epithelial cell lines, including the adenocarcinoma cell line A549, used this compound to demonstrate that A549 cells possessed a significantly higher mitochondrial mass compared to other non-cancerous or cancerous lung cell lines. researchgate.net These assessments of mitochondrial mass are crucial for understanding the bioenergetic capacity of different cancer cells and how it relates to their growth and metastatic potential. biorxiv.org
Table 2: Characterization of Mitochondrial Phenotypes in Cancer Biology with this compound
| Cancer Type | Model / Treatment | Key Finding with this compound |
|---|---|---|
| Pancreatic Cancer | Panc-1 cells treated with TGFβ-1 | Demonstrated a significant increase in mitochondrial mass following induction of EMT. nih.gov |
| Lung Cancer | A549 adenocarcinoma cells | Showed increased mitochondrial mass compared to other lung epithelial cell lines. researchgate.net |
| Melanoma | Melanoma cell models | Used to assess intracellular mitochondrial mass to study the impact of mtDNA mutations on metastasis. biorxiv.org |
Assessment of Mitochondrial Responses to Oxidative Stress
Mitochondria are a primary source of cellular reactive oxygen species (ROS) and are also major targets of oxidative damage. This compound is frequently employed in studies of oxidative stress to assess changes in mitochondrial mass, often in parallel with other dyes that measure mitochondrial membrane potential or ROS production. nih.gov
Its utility stems from its relative insensitivity to changes in mitochondrial membrane potential, which is often compromised during oxidative stress. nih.gov This allows for the specific measurement of mitochondrial content, helping researchers determine whether a stress response involves changes in the number of mitochondria (biogenesis or mitophagy) or solely in their function. For example, in a study of drug-induced toxicity, human hepatic cells treated with Efavirenz, an antiretroviral drug, showed a time-dependent increase in mitochondrial mass as measured by this compound, which occurred alongside increased superoxide (B77818) production and decreased membrane potential. nih.gov
In other studies, the dye was used to observe mitochondrial morphology and localization during oxidative stress. In C2C12 myoblasts, H2O2 treatment induced mitochondrial dysfunction, and this compound was used to visualize the mitochondria while another dye, TMRE, measured the drop in membrane potential. dupuytrens.org The dye also helped demonstrate that adiponectin, a hormone, could protect against this stress by decreasing the colocalization of mitochondria (stained with this compound) with lysosomes, indicating a reduction in stress-induced mitophagy. dupuytrens.org However, it is noted that while generally stable, high levels of oxidative stress can sometimes influence this compound fluorescence, a factor that researchers must consider. nih.govrosj.org
Table 3: Assessment of Mitochondrial Responses to Oxidative Stress using this compound
| Stress Inducer | Cell / Model System | Key Finding with this compound |
|---|---|---|
| Efavirenz (drug) | Human hepatic cells | Confirmed a time-dependent increase in mitochondrial mass during drug-induced oxidative stress. nih.gov |
| Hydrogen Peroxide (H₂O₂) | C2C12 myoblasts | Visualized mitochondrial morphology and colocalization with lysosomes to study the protective effects of adiponectin against oxidative stress-induced mitophagy. dupuytrens.org |
| Rotenone / NOC-18 | Human peripheral blood lymphocytes | Used to assess mitochondrial mass during induced oxidative and nitrosative stress, showing its fluorescence can be correlated with ROS production. rosj.org |
| Amyloid-β (Aβ) | Drosophila melanogaster AD model | Labeled mitochondria to assess mitochondrial ROS status in the context of oxidative stress in AD. biologists.com |
Role in Investigating Metabolic Diseases and Cellular Metabolism
Beyond specific disease models, this compound is a fundamental tool for investigating cellular metabolism, particularly in contexts where metabolic shifts are central to cell function and fate. This is evident in immunology, where the metabolic status of T cells dictates their differentiation and function.
Studies have used this compound to explore the metabolic adaptations of T cells. For instance, research on T cells in the gut microenvironment revealed that gut-resident T cells have a reduced mitochondrial mass, as measured by the dye, compared to T cells in mesenteric lymph nodes, reflecting adaptation to their specific metabolic niche. biorxiv.org Imaging flow cytometry methods have been developed using this compound to standardize the quantification of mitochondrial content in T cells, enabling high-throughput analysis of their metabolic state. researchgate.netnih.govdntb.gov.ua
The probe is also applied in studies of metabolic diseases and the action of metabolic regulators. In a study on myoblasts, this compound was used to observe mitochondrial morphology in the context of oxidative stress and the protective metabolic effects of the hormone adiponectin. dupuytrens.org Furthermore, because neurodegenerative disorders like Parkinson's and cancers are fundamentally diseases of altered metabolism, the application of this compound in those fields contributes directly to the understanding of metabolic dysregulation in disease. nih.govbiorxiv.org For example, it has been used to show that erythroblasts from PD patients have functional, polarized mitochondria, allowing for subsequent detailed bioenergetic analyses. biorxiv.org
Table 4: Investigating Cellular Metabolism with this compound
| Research Area | Model System | Key Finding with this compound |
|---|---|---|
| T Cell Metabolism | Human and mouse T cells | Revealed that gut-resident T cells have reduced mitochondrial mass, reflecting metabolic adaptation to the tissue microenvironment. biorxiv.org |
| T Cell Metabolism | Live T cells (Imaging Flow Cytometry) | Used to develop standardized protocols for quantifying mitochondrial mass to study T cell metabolic phenotypes. researchgate.netnih.gov |
| Metabolic Regulation | C2C12 myoblasts | Visualized mitochondria to study the effects of adiponectin on oxidative stress, a key aspect of metabolic health. dupuytrens.org |
| Metabolic Disease (PD) | Erythroblasts from PD patients | Confirmed the presence of mitochondrial mass, enabling further bioenergetic studies of cellular metabolism. biorxiv.org |
| Metabolic Reprogramming | HEK293 cells | Measured mitochondrial mass to investigate how intracellular amyloid beta affects mitochondrial respiration. nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 10-N-nonyl-acridine orange (NAO) |
| 5-furoylquinoline-3-carboxaldehyde (FQ) |
| Acetyl-L-carnitine |
| Adiponectin |
| Amyloid-β (Aβ) |
| Calcein AM |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |
| Chloromethyl-X-rosamine (CMXRos) |
| CoCl₂ |
| Cortactin |
| DCFH-DA |
| Dihydroethidium |
| Dimethylsulfoxide (DMSO) |
| Efavirenz |
| FCCP |
| Glutaraldehyde |
| Hoechst 33342 |
| Hydrogen Peroxide (H₂O₂) |
| Ionomycin |
| JC-1 |
| JC-9 |
| LC3 |
| LysoSensor DND-160 |
| LysoTracker Deep Red |
| LysoTracker Red DND-99 |
| MitoSOX Red |
| MitoTracker Deep Red FM |
| This compound |
| MitoTracker Orange CMTMRos |
| MitoTracker Red CMXRos |
| MitoTracker Red FM |
| N-acetylcysteine (NAC) |
| NOC-18 |
| Propidium iodide (PI) |
| Rhodamine 123 |
| Rhodamine 6G |
| Rotenone |
| Staurosporine (STS) |
| Tetramethylrhodamine (B1193902), methyl ester (TMRM) |
| Tetramethylrhodamine, ethyl ester (TMRE) |
| Thrombospondin-1 |
| Transforming growth factor-β1 (TGFβ-1) |
| Valinomycin |
Integration with Complementary Research Methodologies
Combination with Biochemical Assays of Mitochondrial Function
To obtain a complete picture of mitochondrial health, morphological data from MitoTracker Green FM staining is often correlated with functional biochemical assays. This dual approach allows researchers to link changes in mitochondrial quantity with their bioenergetic output.
Synergistic Use with Oxygen Consumption Rate Measurements
A primary function of mitochondria is cellular respiration, a process that consumes oxygen. The oxygen consumption rate (OCR) is therefore a key indicator of mitochondrial activity. researchgate.net Instruments like the Seahorse XF Analyzer are widely used to measure OCR in real-time, providing insights into basal respiration, ATP-linked respiration, and maximal respiratory capacity. escholarship.orgnih.govresearchgate.net
This compound is used synergistically with OCR measurements to normalize the data. frontiersin.orgmdpi.com Since this compound staining intensity is proportional to mitochondrial mass, it allows researchers to determine if changes in OCR are due to an alteration in the number of mitochondria or a change in the respiratory activity of individual organelles. researchgate.netresearchgate.net For instance, in studies involving mitochondrial transfer, researchers used this compound to label the donated mitochondria and a Seahorse XF Analyzer to confirm that the transfer resulted in increased OCR and ATP production in the recipient cells. researchgate.netnih.gov Similarly, in studies of T cell activation, an increase in both this compound signal (indicating greater mitochondrial mass) and OCR was observed, suggesting a crucial role for mitochondrial function in the process. frontiersin.org This combined approach provides a more nuanced understanding of mitochondrial bioenergetics than either technique could alone.
| Research Area | Cell Type | Combined Technique | Finding | Reference |
|---|---|---|---|---|
| T Cell Activation | Human and Mouse CD8+ T Cells | Flow Cytometry (this compound) & Seahorse Mito Stress Test (OCR) | Observed an increase in mitochondrial mass and OCR during T cell activation, indicating the importance of mitochondrial function. | frontiersin.org |
| Mitochondrial Transfer | MDA-MB-231 cells co-cultured with platelets | Confocal Microscopy/Flow Cytometry (this compound) & Seahorse XF HS Mini Analyzer (OCR) | Demonstrated that platelet-derived mitochondria are internalized, leading to increased mitochondrial mass, ATP production, and OCR. | researchgate.net |
| Mitochondrial Donation | ρ0 A549 and ρ0 HeLa cells co-cultured with MSCs or RECs | Flow Cytometry (this compound) & Seahorse XF Cell Mito Stress Test (OCR) | Showed that mitochondrial transfer from RECs to ρ0 cells substantially improved basal mitochondrial OCR and ATP production. | nih.gov |
| Cancer Cell Metabolism | HEK293 wildtype and MGAT5 knockout cells | Flow Cytometry (this compound) & Seahorse XF Analysis (OCR) | Used to measure mitochondrial mass and correlate it with changes in basal and maximal respiration between cell types. | researchgate.net |
| Cancer Cell Bioenergetics | RT112 and 5637 bladder cancer cells | Confocal Microscopy/FACS (this compound) & Seahorse Flux Analysis (OCR) | Correlated higher mitochondrial specific activity (MitoTracker Red/Green ratio) with enhanced mitochondrial respiration (basal OCR). | mdpi.com |
Co-application with Genetic Manipulation Techniques (e.g., Gene Editing, RNAi)
Genetic manipulation techniques, such as RNA interference (RNAi) and CRISPR-based gene editing, are fundamental tools for dissecting gene function. This compound is frequently used in conjunction with these techniques to assess the impact of specific gene alterations on mitochondrial morphology and abundance.
Furthermore, this compound is employed in studies with knockout cell lines to evaluate the consequences of gene deletion on the mitochondrial network. researchgate.net In one such study, researchers compared wildtype and knockout cells, using the dye to measure mitochondrial mass and link the deleted gene to mitochondrial function. researchgate.net The probe has also been used to investigate the localization of the RNAi machinery itself, with studies showing that components like Dicer co-localize with mitochondria at specific neuronal compartments, suggesting a spatial link between RNAi and mitochondrial function. frontiersin.org
| Genetic Technique | Organism/Cell Type | Research Focus | Role of this compound | Reference |
|---|---|---|---|---|
| RNA interference (RNAi) | C. elegans | Ageing and mitochondrial homeostasis | Quantified changes in mitochondrial mass following genetic inhibition of specific genes. | embopress.org |
| RNA interference (shRNA) | MCF-7 breast cancer cells | β-catenin's role in mitochondrial biogenesis | Stained mitochondria to quantify mass, showing that β-catenin knockdown reduces it. | researchgate.net |
| Gene Knockout (KO) | HEK293 cells | Role of MGAT5 in MICA expression and mitochondrial function | Measured mitochondrial mass to assess differences between wildtype and KO cells. | researchgate.net |
| Fluorescent Probe Transfection | Motor Neurons (MNs) | Localization of RNAi machinery | Used as a mitochondrial dye (MitoTracker Deep Red) to show co-localization of Dicer with mitochondria. | frontiersin.org |
Interfacing with Proteomics and Metabolomics for Holistic Cellular Analysis
To achieve a holistic understanding of cellular processes, researchers are increasingly integrating imaging techniques with large-scale molecular analyses like proteomics (the study of all proteins) and metabolomics (the study of all metabolites). This compound plays a valuable role in these integrative studies by providing spatial and quantitative context to the complex datasets generated by these "-omics" technologies.
In the field of proteomics, this compound can be used to correlate changes in the mitochondrial proteome with changes in mitochondrial mass. For example, a study on activated T cells combined proteome analysis with this compound staining to reveal distinct mitochondrial functions and protein expression patterns linked to T cell activation. frontiersin.org Interestingly, this compound itself has been used as a protein labeling reagent for analysis by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF), a technique for separating proteins. nih.gov This method leverages the dye's property of covalently binding to thiol groups on mitochondrial proteins, allowing for the selective analysis of a subset of the mitochondrial proteome. nih.gov
When combined with metabolomics, this compound helps to link changes in cellular metabolic profiles with the state of the mitochondrial network. An integrated analysis of the metabolome and proteome of sperm, for instance, used this compound to assess mitochondrial integrity, helping to explain observed changes in energy metabolism and oxidative stress. researchgate.net This approach allows researchers to build a more complete model of cellular function, where high-throughput molecular data is anchored to specific organellar changes visualized by targeted fluorescent probes.
| -Omics Field | Research Application | Contribution of this compound | Key Finding | Reference |
|---|---|---|---|---|
| Proteomics | Analysis of activated CD4+ and CD8+ T cells | Quantified mitochondrial amount via flow cytometry to contextualize proteomic data. | Identified distinct mitochondrial protein signatures and functions associated with different T cell activation patterns. | frontiersin.org |
| Proteomics (CE-LIF) | Selective labeling of mitochondrial proteins | Used as a fluorescent protein labeling reagent that covalently binds to mitochondrial proteins. | Demonstrated that MTG can be used for subsequent protein analysis by CE-LIF, selectively labeling a subset of mitochondrial proteins. | nih.gov |
| Metabolomics & Proteomics | Analysis of semen quality in aged males | Used to stain the inner mitochondrial membrane to assess sperm mitochondrial integrity. | Integrated analysis identified changes in energy metabolism and oxidative stress-related proteins linked to declining semen quality. | researchgate.net |
Compound and Probe Table
| Name | Type | Function |
| This compound | Fluorescent Probe | Stains mitochondria regardless of membrane potential, used to assess mitochondrial mass. escholarship.orgthermofisher.comnih.gov |
| MitoTracker Red CMXRos | Fluorescent Probe | Accumulates in mitochondria dependent on membrane potential. frontiersin.org |
| TMRM (Tetramethylrhodamine, Methyl Ester) | Fluorescent Probe | Cationic dye that accumulates in active mitochondria, used to measure membrane potential. frontiersin.orgspandidos-publications.com |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | Fluorescent Probe | Cationic dye used to measure mitochondrial membrane potential. frontiersin.orgfrontiersin.orgspandidos-publications.com |
| Oligomycin | Inhibitor | Inhibits ATP synthase (Complex V of the electron transport chain). escholarship.org |
| FCCP (Carbonyl cyanide-p-trifluoromethoxyphenyl hydrazine) | Uncoupling Agent | Disrupts the mitochondrial membrane potential. escholarship.orgfrontiersin.org |
| Rotenone | Inhibitor | Inhibits Complex I of the electron transport chain. escholarship.org |
| Antimycin A | Inhibitor | Inhibits Complex III of the electron transport chain. escholarship.org |
| JC-1 | Fluorescent Probe | Cationic dye used to monitor mitochondrial membrane potential. spandidos-publications.com |
| Rhodamine 123 | Fluorescent Probe | Cationic dye used to stain mitochondria and monitor membrane potential. spandidos-publications.com |
| Hoechst 33342 | Fluorescent Probe | Stains the cell nucleus. thermofisher.com |
| DAPI | Fluorescent Probe | Stains the cell nucleus. |
| MitoSOX Red | Fluorescent Probe | Specifically detects mitochondrial superoxide (B77818). frontiersin.org |
| β-catenin | Protein | Plays roles in cell adhesion and as a transcriptional co-regulator. researchgate.net |
| Dicer | Protein | An enzyme in the RNAi pathway that cleaves double-stranded RNA. frontiersin.org |
Future Directions and Emerging Research Avenues
Development of Advanced Imaging Probes and Systems
The limitations of existing probes like MitoTracker Green FM, such as its lack of fixability, drive the need for developing new and improved mitochondrial stains. researchgate.net Future research will likely focus on creating probes with enhanced photostability, lower cytotoxicity, and the ability to be retained after fixation, allowing for more complex, long-term, and high-resolution imaging studies. researchgate.net The development of probes for super-resolution microscopy techniques like STED is also an active area of research. researchgate.net
High-Throughput Screening Applications in Drug Discovery
The use of this compound in flow cytometry and high-content imaging systems enables high-throughput screening for drug discovery. nih.govnih.gov These approaches allow for the rapid assessment of how large numbers of compounds affect mitochondrial mass and morphology. nih.gov This is particularly relevant for screening potential therapeutics for diseases associated with mitochondrial dysfunction. nih.gov
Novel Interpretations of Mitochondrial Heterogeneity and Intercellular Transfer
This compound has been instrumental in revealing the heterogeneity of mitochondria within a single cell and the transfer of these organelles between cells. nih.govasm.orgwindows.netnih.gov Future studies will likely delve deeper into the functional significance of this heterogeneity and the mechanisms and consequences of intercellular mitochondrial transfer. researchgate.netgoogle.com Understanding these processes could provide new insights into tissue repair, aging, and the progression of various diseases. mdpi.comgoogle.com
Q & A
Q. What is the recommended protocol for live-cell mitochondrial staining using MitoTracker Green FM?
this compound is typically used at concentrations ranging from 25 nM to 150 nM, incubated at 37°C for 15–30 minutes in live cells. After staining, cells should be washed with PBS to remove excess dye. For flow cytometry, cells are trypsinized, resuspended in FACS buffer, and analyzed using filters compatible with green fluorescence (e.g., 488 nm excitation/530 nm emission). Avoid fixation if possible, as the dye is poorly retained post-aldehyde treatment .
Q. How does aldehyde fixation impact this compound staining, and what alternatives exist for fixed-cell imaging?
this compound accumulates in active mitochondria but is not well-retained after aldehyde fixation due to its dependence on mitochondrial membrane potential. For experiments requiring fixation, consider using MitoTracker Deep Red FM, which retains signal post-fixation and permeabilization. Alternatively, use pre-fixation live-cell imaging to capture mitochondrial morphology .
Q. Can this compound distinguish between metabolically active and inactive mitochondria?
No. This compound binds to mitochondrial lipids regardless of membrane potential, making it a marker of mitochondrial mass rather than activity. For functional studies, pair it with membrane potential-sensitive probes like TMRE or MitoTracker Red CMXRos. The latter’s fluorescence intensity correlates with ΔΨm, enabling dual-parameter analysis .
Advanced Research Questions
Q. How can mitochondrial mass be quantified using this compound in dynamic studies?
Normalize this compound signal (mass) to membrane potential-sensitive dyes (e.g., MitoTracker Deep Red FM) using flow cytometry or confocal microscopy. Calculate the ratio of green-to-red fluorescence to account for variations in mitochondrial activity. For example, in HepG2 cells, a 20-minute co-staining protocol with both dyes (0.2–0.5 µM each) followed by Z-score normalization effectively isolates mass changes from functional fluctuations .
Q. What strategies minimize spectral overlap when co-staining this compound with other fluorophores?
Use red-shifted probes (e.g., MitoTracker Deep Red FM, Cy5-conjugated antibodies) to avoid overlap with this compound’s emission (~516 nm). Confocal microscopy with sequential scanning and spectral unmixing tools (e.g., Zeiss ZEN software) can resolve overlapping signals. Validate compatibility using single-stained controls .
Q. How should researchers address contradictory mitochondrial morphology data from this compound under varying conditions?
Discrepancies may arise from differences in cell viability, staining duration, or imaging parameters. Standardize protocols by:
- Pre-treating cells with metabolic inhibitors (e.g., FCCP) to validate dye specificity.
- Using automated image analysis tools (e.g., ImageJ plugins) to quantify mitochondrial length, branching, and fragmentation.
- Reporting staining conditions (e.g., concentration, incubation time) to ensure reproducibility .
Methodological Best Practices
- Concentration Optimization : Titrate this compound (25–150 nM) to avoid over-saturation or weak signal. Higher concentrations may induce cytotoxicity in sensitive cell lines .
- Live-Cell Imaging : Maintain cells at 37°C with 5% CO₂ during imaging to preserve mitochondrial dynamics. Use low-light settings to prevent phototoxicity .
- Data Validation : Combine with electron microscopy or mitochondrial DNA quantification to confirm structural observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
